(R)-Sitcp

Description

Structure

3D Structure

Properties

IUPAC Name |

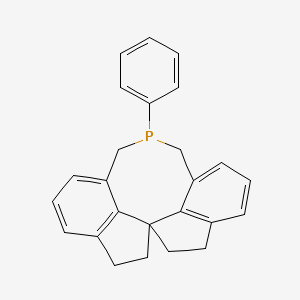

10-phenyl-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23P/c1-2-10-22(11-3-1)26-16-20-8-4-6-18-12-14-25(23(18)20)15-13-19-7-5-9-21(17-26)24(19)25/h1-11H,12-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPJMVSYFGSRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC23CCC4=C2C(=CC=C4)CP(CC5=CC=CC1=C35)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Sitcp in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Sitcp, a chiral spiro-phosphine ligand, has emerged as a powerful tool in asymmetric catalysis, enabling the enantioselective construction of complex molecular architectures. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Applications: Asymmetric Cycloaddition Reactions

This compound has proven particularly effective in catalyzing asymmetric cycloaddition reactions, offering high yields and excellent enantioselectivities. Two prominent examples are the [3+2] cycloaddition of allenoates with benzofuranone-derived olefins and the [4+2] cycloaddition of ketimines with allenoates.

This compound Catalyzed [3+2] Cycloaddition

This reaction provides a highly efficient route to functionalized 3-spirocyclopentene benzofuran-2-ones, structures of significant interest in medicinal chemistry. The reaction proceeds with high regio-, diastereo-, and enantioselectivity under mild conditions.[1]

Quantitative Data Summary:

| Entry | Benzofuranone Olefin (1) | Allenoate (2) | Product | Yield (%) | dr | ee (%) |

| 1 | 1a (R¹=H, R²=Ph) | 2a (R³=CO₂Me) | 3aa | 95 | >20:1 | 95 |

| 2 | 1b (R¹=H, R²=4-MeC₆H₄) | 2a | 3ba | 92 | >20:1 | 96 |

| 3 | 1c (R¹=H, R²=4-FC₆H₄) | 2a | 3ca | 94 | >20:1 | 97 |

| 4 | 1d (R¹=H, R²=2-thienyl) | 2a | 3da | 89 | >20:1 | 94 |

| 5 | 1a (R¹=H, R²=Ph) | 2b (R³=CO₂Et) | 3ab | 96 | >20:1 | 95 |

| 6 | 1a (R¹=H, R²=Ph) | 2c (R³=CO₂Bn) | 3ac | 93 | >20:1 | 96 |

Experimental Protocol: General Procedure for the [3+2] Cycloaddition

To a solution of benzofuranone-derived olefin (1, 0.1 mmol) and this compound (0.01 mmol, 10 mol%) in toluene (1.0 mL) was added the allenoate (2, 0.12 mmol) at room temperature. The reaction mixture was stirred at this temperature and monitored by TLC. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product (3).

Reaction Mechanism:

The proposed mechanism for the [3+2] cycloaddition is depicted below. The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the allenoate, forming a zwitterionic intermediate. This intermediate then undergoes a [3+2] cycloaddition with the benzofuranone-derived olefin. Subsequent intramolecular proton transfer and elimination of the catalyst furnishes the final product and regenerates the active catalyst.

Figure 1. Proposed catalytic cycle for the this compound catalyzed [3+2] cycloaddition.

This compound Catalyzed [4+2] Cycloaddition

This compound also effectively catalyzes the enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines with allenoates, leading to the synthesis of valuable tricyclic tetrahydropyridines. These reactions are reported to proceed in good yields and with high enantioselectivities.[2]

Quantitative Data Summary:

| Entry | Ketimine (4) | Allenoate (5) | Product | Yield (%) | ee (%) |

| 1 | 4a (R¹=Ph) | 5a (R²=Me) | 6aa | 85 | 92 |

| 2 | 4b (R¹=4-MeC₆H₄) | 5a | 6ba | 88 | 93 |

| 3 | 4c (R¹=4-ClC₆H₄) | 5a | 6ca | 82 | 91 |

| 4 | 4a (R¹=Ph) | 5b (R²=Et) | 6ab | 86 | 90 |

Experimental Protocol: General Procedure for the [4+2] Cycloaddition

In a dried reaction tube, saccharin-derived ketimine (4, 0.1 mmol) and this compound (0.01 mmol, 10 mol%) were dissolved in anhydrous toluene (1.0 mL) under an argon atmosphere. The corresponding allenoate (5, 0.12 mmol) was then added, and the mixture was stirred at the specified temperature until the ketimine was completely consumed as indicated by TLC analysis. The solvent was then evaporated, and the residue was purified by flash column chromatography on silica gel to give the desired tricyclic tetrahydropyridine (6).

Reaction Mechanism:

The catalytic cycle for the [4+2] cycloaddition is believed to proceed through a similar phosphine-catalyzed activation of the allenoate. The resulting zwitterionic intermediate then acts as a four-carbon component in a formal [4+2] cycloaddition with the ketimine.

Figure 2. Proposed catalytic cycle for the this compound catalyzed [4+2] cycloaddition.

Synthesis of this compound

A detailed, reproducible experimental protocol for the synthesis of this compound is a valuable asset for researchers.

Experimental Workflow:

Figure 3. Synthetic workflow for the preparation of this compound.

Conclusion

This compound is a highly effective chiral phosphine catalyst for asymmetric cycloaddition reactions, providing access to complex and valuable chiral molecules with high levels of stereocontrol. The operational simplicity and mild reaction conditions associated with its use make it an attractive tool for both academic research and industrial applications in drug discovery and development. Further exploration of the substrate scope and application of this compound in other asymmetric transformations is an active area of research.

References

(R)-Sitcp Catalyst: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (R)-Sitcp catalyst, a chiral spirocyclic phosphine ligand, has emerged as a powerful tool in asymmetric catalysis. Its rigid, well-defined chiral environment has proven highly effective in inducing high stereoselectivity in a variety of chemical transformations, most notably in enantioselective cycloaddition reactions. This technical guide provides a detailed overview of the synthesis and characterization of the this compound catalyst, offering valuable protocols and data for researchers in organic synthesis and drug development.

Synthesis of this compound Catalyst

The synthesis of the this compound catalyst, systematically named (11aR)-5,6,10,11,12,13-Hexahydro-5-phenyl-4H-diindeno[7,1-cd:1',7'-ef]phosphocine, is a multi-step process starting from readily available materials. The key to inducing chirality is the use of an enantiomerically pure precursor, typically derived from the resolution of a spirobiindane derivative.

Synthesis Pathway

The logical pathway for the synthesis of the this compound catalyst can be visualized as follows:

Caption: Synthetic route to the this compound catalyst.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step experimental protocol for the synthesis of the this compound catalyst is not yet publicly available in the searched literature. The synthesis is likely to be found in the primary literature from the research group of Professor Qi-Lin Zhou, who developed this class of ligands.

Characterization of this compound Catalyst

Comprehensive characterization is crucial to confirm the identity, purity, and chiral integrity of the this compound catalyst. The following sections detail the standard analytical techniques employed and the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of the this compound catalyst.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound catalyst in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

Acquisition: Record ¹H NMR, ¹³C NMR, and ³¹P NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard.

Table 1: NMR Spectroscopic Data for this compound Catalyst

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Multiplicity | Assignment |

| ¹H NMR | Data not available in search results | Data not available in search results | Data not available in search results | Aromatic and aliphatic protons |

| ¹³C NMR | Data not available in search results | Data not available in search results | Data not available in search results | Aromatic and aliphatic carbons |

| ³¹P NMR | Data not available in search results | - | singlet | Phosphine phosphorus |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the catalyst, or as a KBr pellet.

-

Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups.

Table 2: FT-IR Spectroscopic Data for this compound Catalyst

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | Data not available in search results | P-Ph, C-H (aromatic, aliphatic), C=C (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound catalyst and to confirm its elemental composition.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Obtain the mass spectrum and identify the molecular ion peak ([M+H]⁺ or M⁺).

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, perform HRMS analysis to confirm the elemental composition.

Table 3: Mass Spectrometric Data for this compound Catalyst

| Technique | Ion | Calculated m/z | Found m/z |

| HRMS | [M+H]⁺ | Calculated for C₂₅H₂₄P | Data not available in search results |

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the this compound catalyst, confirming its absolute stereochemistry.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the this compound catalyst suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Table 4: Selected Crystallographic Data for this compound Catalyst

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

| R-factor (%) | Data not available in search results |

Note: While a CIF file containing crystal structure data for a related application is mentioned in the literature, specific crystallographic parameters for the isolated this compound catalyst were not found in the provided search results.

Application in Asymmetric Catalysis: An Exemplary Workflow

The this compound catalyst is particularly effective in promoting enantioselective cycloaddition reactions. A general workflow for such a reaction is depicted below.

Caption: General workflow for an this compound-catalyzed reaction.

Conclusion

The this compound catalyst represents a significant advancement in the field of asymmetric catalysis. Its unique spirocyclic backbone provides a rigid and effective chiral environment for a range of chemical transformations. While detailed synthetic and characterization data remain within specialized literature, this guide provides a framework for understanding the key aspects of this important catalyst. Further research into the publications of its originators is recommended for obtaining the specific, in-depth data required for its synthesis and application.

An In-depth Technical Guide to the Chiral Spiro Phosphine Ligand (R)-SITCP and its Applications in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral spiro phosphine ligand (R)-SITCP, a member of the privileged class of spiro-scaffold ligands.[1] The unique structural features of these ligands, such as high rigidity and C2 symmetry, have led to their successful application in a variety of asymmetric catalytic transformations, yielding products with high enantioselectivity.[1][2] This document details the structure of this compound, its synthesis from the readily available (R)-SPINOL, and its application in asymmetric cycloaddition reactions, providing experimental protocols and quantitative data for researchers in organic synthesis and drug development.

The this compound Ligand: Structure and Synthesis

This compound is a chiral monodentate phosphine ligand built upon a 1,1'-spirobiindane backbone. This scaffold imparts significant conformational rigidity, which is crucial for achieving high levels of stereocontrol in catalytic reactions. The structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound

Conceptual Synthesis of this compound

Caption: Conceptual workflow for the synthesis of this compound from (R)-SPINOL.

Applications in Asymmetric Catalysis: [3+2] Cycloaddition

This compound has proven to be a highly effective catalyst for asymmetric cycloaddition reactions. One notable application is the [3+2] cycloaddition of allenoates with benzofuranone-derived olefins, which produces functionalized 3-spirocyclopentene benzofuran-2-ones with high regio-, diastereo-, and enantioselectivity.[3]

Quantitative Data Summary

The following table summarizes the performance of this compound in the asymmetric [3+2] cycloaddition of various benzofuranone-derived olefins with ethyl allenoate. The data is extracted from the work of Wang et al.[3]

| Entry | Benzofuranone Substituent (R¹) | Product | Yield (%) | dr | ee (%) |

| 1 | Phenyl | 3a | 95 | >20:1 | 98 |

| 2 | 4-Methylphenyl | 3b | 96 | >20:1 | 99 |

| 3 | 4-Methoxyphenyl | 3c | 94 | >20:1 | 99 |

| 4 | 4-Fluorophenyl | 3d | 92 | >20:1 | 98 |

| 5 | 4-Chlorophenyl | 3e | 93 | >20:1 | 97 |

| 6 | 4-Bromophenyl | 3f | 95 | >20:1 | 98 |

| 7 | 3-Methylphenyl | 3g | 91 | >20:1 | 97 |

| 8 | 2-Methylphenyl | 3h | 90 | >20:1 | 96 |

| 9 | 2-Naphthyl | 3i | 96 | >20:1 | 99 |

| 10 | 2-Thienyl | 3j | 88 | >20:1 | 95 |

Conditions: Benzofuranone-derived olefin (0.1 mmol), ethyl allenoate (0.12 mmol), this compound (10 mol%), CH2Cl2 (1.0 mL), 30 °C, 24 h. dr = diastereomeric ratio. ee = enantiomeric excess.

General Experimental Protocol for this compound-Catalyzed [3+2] Cycloaddition

The following is a general experimental procedure adapted from Wang et al. for the asymmetric [3+2] cycloaddition of a benzofuranone-derived olefin with an allenoate.[3]

Materials:

-

This compound (10 mol%)

-

Benzofuranone-derived olefin (1.0 equiv)

-

Allenoate (1.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add the benzofuranone-derived olefin (0.1 mmol, 1.0 equiv) and this compound (0.01 mmol, 10 mol%).

-

Add anhydrous dichloromethane (1.0 mL) via syringe.

-

Add the allenoate (0.12 mmol, 1.2 equiv) to the mixture via syringe.

-

Stir the reaction mixture at 30 °C for 24 hours.

-

Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 3-spirocyclopentene benzofuran-2-one product.

Reaction Mechanism

The mechanism of the phosphine-catalyzed cycloaddition of allenoates is well-established.[4] The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the central carbon of the allenoate, generating a zwitterionic intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic partner (in this case, the benzofuranone-derived olefin). Subsequent intramolecular cyclization and catalyst elimination furnish the final product and regenerate the active catalyst.

Caption: Catalytic cycle for the [3+2] cycloaddition reaction.

Conclusion

The chiral spiro phosphine ligand this compound is a powerful tool in asymmetric catalysis, enabling the synthesis of complex chiral molecules with high levels of stereocontrol. Its efficacy in [3+2] cycloaddition reactions, as demonstrated by the high yields and excellent enantioselectivities achieved, underscores its potential for applications in the synthesis of natural products and pharmaceuticals. The straightforward experimental protocols and the catalytic nature of the process make this compound an attractive choice for researchers in the field of drug development and organic synthesis. Further exploration of the applications of this compound and other chiral spiro phosphine ligands is expected to lead to the development of novel and efficient synthetic methodologies for the preparation of enantiomerically pure compounds.

References

- 1. Development of Privileged Chiral Spiro Ligands and Catalysts-å¨å ¶æææ课é¢ç»ä¸»é¡µ [zhou.nankai.edu.cn]

- 2. Chiral diphosphine and monodentate phosphorus ligands on a spiro scaffold for transition-metal-catalyzed asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

Enantioselective Catalysis with (R)-SITCP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of the chiral spiro-phosphepine catalyst, (R)-SITCP, in enantioselective catalysis. This compound has emerged as a powerful tool for the stereocontrolled synthesis of complex molecular architectures, demonstrating remarkable efficiency in various cycloaddition reactions. This document details the key reactions catalyzed by this compound, presenting quantitative data, comprehensive experimental protocols, and mechanistic insights to facilitate its application in research and development.

Core Applications of this compound in Enantioselective Cycloadditions

This compound has proven to be a highly effective catalyst in two significant classes of enantioselective cycloaddition reactions: the [4+2] annulation of ketimines with allenoates and the [3+2] cycloaddition of benzofuranone-derived olefins with allenoates. These reactions provide access to structurally diverse and pharmaceutically relevant heterocyclic compounds with high levels of stereocontrol.

Enantioselective Formal [4+2] Cycloaddition of Saccharin-Derived Ketimines

A notable application of this compound is in the enantioselective formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate. This reaction, pioneered by Sasai and coworkers, affords the synthesis of complex tricyclic tetrahydropyridines in good yields and with high enantioselectivities.[1]

Quantitative Data Summary

| Entry | Ketimine (R) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 3a | 85 | 92 |

| 2 | 4-Methylphenyl | 3b | 82 | 93 |

| 3 | 4-Methoxyphenyl | 3c | 88 | 91 |

| 4 | 4-Chlorophenyl | 3d | 75 | 90 |

| 5 | 2-Thienyl | 3e | 78 | 89 |

Experimental Protocol: General Procedure for the [4+2] Cycloaddition

To a solution of the saccharin-derived ketimine (0.2 mmol) and ethyl α-methylallenoate (0.3 mmol) in toluene (2.0 mL) is added this compound (10 mol%, 0.02 mmol) at room temperature under an argon atmosphere. The reaction mixture is stirred for 24 hours. After completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding tricyclic tetrahydropyridine.

Enantioselective [3+2] Cycloaddition of Benzofuranone-Derived Olefins

Shi and coworkers have demonstrated the utility of this compound in the highly regio-, diastereo-, and enantioselective [3+2] cycloaddition of benzofuranone-derived olefins with allenoates. This methodology provides access to functionalized 3-spirocyclopentene benzofuran-2-ones, which are valuable structural motifs in natural products and medicinal chemistry.[2][3][4]

Quantitative Data Summary

| Entry | Benzofuranone-derived olefin (R¹, R²) | Allenoate (R³) | Product | Yield (%) | rr | ee (%) |

| 1 | H, H | H | 5aa | 78 | >19:1 | 99 |

| 2 | 5-Me, H | H | 5ba | 85 | >19:1 | 98 |

| 3 | 5-Cl, H | H | 5ca | 82 | >19:1 | 99 |

| 4 | H, H | Phenyl | 5ad | 96 | >19:1 | 95 |

| 5 | H, H | 4-Tolyl | 5ae | 94 | >19:1 | 96 |

Experimental Protocol: General Procedure for the [3+2] Cycloaddition

A mixture of the benzofuranone-derived olefin (0.1 mmol), the allenoate (0.15 mmol), this compound (10 mol%, 0.01 mmol), and 4 Å molecular sieves (30 mg) in a mixed solvent of toluene and dichloromethane (1:1, 1.0 mL) is stirred at room temperature for 12 hours.[3] The reaction mixture is then directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to give the desired 3-spirocyclopentene benzofuran-2-one.[3]

Mechanistic Insights and Reaction Pathways

The high degree of stereocontrol exerted by the this compound catalyst can be attributed to the formation of a chiral zwitterionic intermediate. The proposed catalytic cycles for both the [4+2] and [3+2] cycloadditions involve the initial nucleophilic addition of the phosphine to the allenoate, followed by a stereodetermining cycloaddition step.

Proposed Catalytic Cycle for the [4+2] Cycloaddition

The reaction is initiated by the addition of this compound to the allenoate to form a zwitterionic intermediate. This intermediate then undergoes a [4+2] cycloaddition with the ketimine. Subsequent elimination of the catalyst furnishes the tricyclic tetrahydropyridine product and regenerates the active catalyst.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]

Core Chemical Identifiers and Properties of (R)-Sitcp

This technical guide provides essential information regarding the chiral spiro-phosphepine catalyst, (R)-Sitcp. The following data summarizes its key chemical identifiers and physical properties.

This compound is a chiral phosphine catalyst utilized in enantioselective synthesis. Notably, it has been employed in the promotion of enantioselective formal [4 + 2] cycloaddition reactions.[1]

Chemical Data for this compound

| Identifier | Value | Source |

| CAS Number | 856407-37-9 | PubChem[2] |

| Molecular Formula | C25H23P | PubChem[2] |

| Molecular Weight | 354.4 g/mol | PubChem[2] |

| PubChem CID | 11325691 | PubChem[2] |

Experimental Application: Enantioselective [4 + 2] Cycloaddition

A notable application of this compound is in the enantioselective formal [4 + 2] cycloaddition of saccharin-derived ketimines and ethyl α-methylallenoate. This reaction yields tricyclic tetrahydropyridines with good yields and high enantiomeric excesses.[1]

The general workflow for this type of phosphine-catalyzed reaction involves the nucleophilic addition of the phosphine to an allenoate, forming a zwitterionic intermediate. This intermediate then reacts with an imine through a series of steps, including proton transfers and conjugate addition, to ultimately yield the tetrahydropyridine product and regenerate the phosphine catalyst.

Figure 1. Generalized workflow for the this compound catalyzed [4 + 2] annulation.

References

The Discovery and Development of (R)-Sitagliptin: A Technical Whitepaper

This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of (R)-Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Medicinal Chemistry

The journey to the discovery of Sitagliptin began at Merck in 1999, prompted by the validation of glucagon-like peptide-1 (GLP-1) as a therapeutic target for type 2 diabetes.[1] The oral administration of a DPP-4 inhibitor was identified as a viable approach to enhance the levels of endogenous GLP-1.[1]

Initial efforts involved the in-licensing of threo- and allo-isoleucyl thiazolidide, known DPP-4 inhibitors. However, these compounds exhibited significant toxicity in preclinical studies.[1] Further investigation revealed that this toxicity was likely due to the inhibition of the related proline peptidases, DPP8 and DPP9.[1][2] This crucial finding established a critical mandate for the program: to identify a highly selective DPP-4 inhibitor.

Medicinal chemistry campaigns moved away from the initial alpha-amino acid series due to a lack of selectivity.[1] Through structure-activity relationship (SAR) studies on screening leads, a promising and highly selective beta-amino acid piperazine series was identified.[1][3] A significant challenge with this series was the extensive in vivo metabolism of the piperazine moiety. To address this, a series of bicyclic derivatives were synthesized, leading to the discovery of a potent and selective triazolopiperazine series.[1][2] These analogs demonstrated excellent pharmacokinetic profiles in preclinical models. Optimization of this series culminated in the identification of Sitagliptin ((R)-Sitagliptin).[1][3]

Synthesis of (R)-Sitagliptin

The development of an efficient and stereoselective synthesis for the chiral (R)-enantiomer of Sitagliptin was a key challenge. Over the years, several synthetic strategies have been reported.

One of the notable chemical syntheses involves the asymmetric hydrogenation of a prositagliptin enamine precursor using a rhodium-based chiral catalyst, specifically Rh(Josiphos).[4] While effective, this method has the drawback of potential rhodium contamination, necessitating additional purification steps.[4]

A more efficient and greener alternative was subsequently developed utilizing an enzymatic process. This biocatalytic approach employs an (R)-selective transaminase to convert the prositagliptin ketone directly to the desired (R)-amine of Sitagliptin with high enantiomeric excess.[4]

Mechanism of Action

Sitagliptin is a competitive, reversible, and tight-binding inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[5][6] DPP-4 is a serine protease that is responsible for the rapid degradation of the incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9] These incretins are released from the gastrointestinal tract in response to food intake and play a crucial role in glucose homeostasis.[10]

By inhibiting DPP-4, Sitagliptin prevents the breakdown of active GLP-1 and GIP, leading to increased circulating levels of these hormones.[8][11][12][13] This elevation of active incretins has several downstream effects that contribute to improved glycemic control:

-

Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic beta-cells to release insulin in a glucose-dependent manner.[8][9][10] This means that insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.

-

Suppression of Glucagon Release: GLP-1 also acts on pancreatic alpha-cells to suppress the secretion of glucagon, particularly in the postprandial state.[8][9][10] Reduced glucagon levels lead to decreased hepatic glucose production.

-

Delayed Gastric Emptying: GLP-1 slows down the rate at which food empties from the stomach, which helps to reduce post-meal glucose excursions and can also contribute to a feeling of satiety.[9][10][11]

-

Reduced Appetite: By acting on the brain, GLP-1 can also help to decrease appetite.[10]

The overall effect of Sitagliptin is to enhance the body's own ability to control blood sugar levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of Sitagliptin and a typical experimental workflow for evaluating DPP-4 inhibition.

Caption: Signaling pathway of (R)-Sitagliptin.

Caption: Experimental workflow for DPP-4 inhibition assay.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Sitagliptin is orally bioavailable and can be administered with or without food.[14] It is primarily cleared by the kidneys, with a significant portion excreted as the unchanged parent compound.

| Parameter | Value | Reference |

| Absolute Bioavailability | ~87% | [14] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [7][14] |

| Plasma Protein Binding | 38% | [7][15] |

| Apparent Terminal Half-life (t₁/₂) | 8 - 14 hours | [7][12][13] |

| Metabolism | Primarily via CYP3A4 and to a lesser extent CYP2C8 | [7][15] |

| Route of Elimination | ~87% in urine, ~13% in feces | [15] |

| Unchanged in Urine | ~79% | [15] |

Pharmacodynamics

Sitagliptin exhibits dose-dependent inhibition of plasma DPP-4 activity. This inhibition leads to a clinically significant increase in post-meal active GLP-1 levels.

| Dose | DPP-IV Inhibition | Effect on Active GLP-1 | Reference |

| 50 mg | ≥ 80% over a 12-hour period | - | [12][13] |

| 100 mg | ≥ 80% over a 24-hour period | ~2-fold increase post-meal | [12][13] |

| 200 mg bid | ~90% inhibition | 2.7-fold increase | [16] |

Clinical Efficacy and Safety

Sitagliptin is indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[7][14][15] It is available as a monotherapy or in combination with other antihyperglycemic agents, such as metformin. The typical dosage is 100 mg once daily.[7][9][14]

Commonly reported side effects include headache and upper respiratory tract infections.[7][10] While generally well-tolerated, rare but serious side effects such as pancreatitis and heart failure have been reported.[10] Sitagliptin is not associated with a significant risk of hypoglycemia when used as monotherapy.[12][13]

Experimental Protocols

DPP-IV Enzyme Inhibition Assay

Objective: To determine the in vitro potency of (R)-Sitagliptin in inhibiting DPP-IV enzyme activity.

Materials:

-

Recombinant human DPP-IV enzyme

-

Fluorogenic substrate (e.g., H-Gly-Pro-AMC)

-

(R)-Sitagliptin (test compound)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplates

-

Fluorescence plate reader

Methodology:

-

A stock solution of (R)-Sitagliptin is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

In a 96-well plate, the various concentrations of (R)-Sitagliptin are added to the wells. A control group with solvent only is also included.

-

A fixed concentration of recombinant human DPP-IV enzyme is added to each well and the plate is pre-incubated for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the fluorogenic substrate H-Gly-Pro-AMC to all wells.

-

The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

The fluorescence generated from the cleavage of the substrate is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

The percentage of inhibition for each concentration of (R)-Sitagliptin is calculated relative to the control wells.

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. A study using a similar methodology on Caco-2 cells found an IC50 for sitagliptin of 0.6 µM.[17]

References

- 1. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Sitagliptin Mechanism of Action and Its Therapeutic Use [arshinepharma.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. cphi-online.com [cphi-online.com]

- 12. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Pharmacokinetics and pharmacodynamic effects of the oral DPP-4 inhibitor sitagliptin in middle-aged obese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Theoretical Underpinnings of (R)-Sitagliptin Stereoselectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Sitagliptin, the active ingredient in the top-selling type 2 diabetes medication Januvia®, is a chiral molecule whose therapeutic efficacy is contingent on its specific stereochemistry. The synthesis of this β-amino acid derivative with high enantiopurity is a significant challenge and has been the subject of extensive research. This technical guide delves into the theoretical studies, primarily employing Density Functional Theory (DFT), that have been instrumental in elucidating the origins of stereoselectivity in key synthetic routes to (R)-Sitagliptin. Understanding these theoretical models is crucial for process optimization, catalyst design, and the development of novel, efficient synthetic strategies.

Core Synthetic Strategies and a Glimpse into their Stereochemical Control

Two predominant asymmetric syntheses of (R)-Sitagliptin have been subjected to detailed theoretical investigation to unravel the source of their high stereoselectivity:

-

Diastereoselective Reduction of a Chiral Enamine: This approach utilizes a chiral auxiliary to direct the reduction of an enamine intermediate, leading to the desired stereoisomer.

-

Organocatalytic Enantioselective aza-Michael Addition: This method employs a chiral organocatalyst to facilitate the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ketone, establishing the crucial chiral center.

Theoretical studies have revealed that subtle noncovalent interactions, including hydrogen bonds, π–π stacking, and C–H···F interactions, play a decisive role in dictating the stereochemical outcome of these reactions.

Quantitative Data from Theoretical Studies

The following tables summarize the key quantitative data obtained from DFT calculations on the stereodetermining steps of the aforementioned synthetic routes. This data provides a quantitative basis for understanding the observed stereoselectivity.

Table 1: Calculated Energies for the Diastereoselective Reduction of a Chiral Enamine Intermediate

| Parameter | Value (kcal/mol) | Significance |

| Energy Difference (Z vs. E enamine isomer) | ~8 | The Z-isomer is significantly more stable, indicating it is the predominant reactant. |

| Interconversion Barrier (Z to E enamine) | ~42 | This high barrier prevents isomerization under reaction conditions, ensuring the reaction proceeds from the Z-isomer. |

| Hydride Transfer Barrier | 23.5 | This represents the energy barrier for the key bond-forming step. |

| Calculated Diastereomeric Ratio (pro-(R,R) vs. pro-(R,S) TS) | 35:65 (favoring R,R) | This calculated ratio, favoring the precursor to the desired (R)-Sitagliptin stereoisomer, qualitatively agrees with experimental observations of high diastereoselectivity.[1] |

Table 2: Experimental and Key Qualitative Theoretical Data for the aza-Michael Addition

| Parameter | Value/Observation | Significance |

| Experimental Enantiomeric Excess (% ee) | 96% | Demonstrates the high efficiency of the chiral organocatalyst in controlling the stereochemical outcome.[2] |

| Key Stabilizing Interactions (from DFT) | π–π stacking and Hydrogen Bonding | These noncovalent interactions are identified as the primary factors responsible for the observed high enantioselectivity by stabilizing the favored transition state.[2] |

Note: Specific calculated energy barriers for the favored and disfavored transition states in the aza-Michael addition were not detailed in the primary literature reviewed.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in these theoretical studies is essential for their evaluation and replication.

Diastereoselective Enamine Reduction

Experimental Protocol (General Outline): The synthesis involves the condensation of a β-ketoamide with (R)-(+)-phenylethylamine to form a chiral enamine.[3] This enamine is then reduced using a hydride source, such as NaBH₄ in the presence of methanesulfonic acid (MsOH).[3] The reaction is typically carried out at low temperatures (e.g., -90 °C) to enhance diastereoselectivity.[1] The resulting diastereomers are then separated, and the chiral auxiliary is removed to yield the desired β-amino amide, a precursor to (R)-Sitagliptin.

Computational Protocol: DFT calculations were performed to investigate the mechanism and origin of diastereoselectivity.[3]

-

Software: Not explicitly specified in the provided text, but standard quantum chemistry packages were used.

-

Functionals: B3LYP and M06-2X were employed for the calculations.[3]

-

Basis Set: 6-31G(d) was used for geometry optimizations.[4]

-

Solvation Model: The CPCM model for toluene was used to account for solvent effects.[4]

-

Methodology: The geometries of the E- and Z-enamine isomers were optimized to determine their relative stabilities.[3] The transition states for the hydride transfer leading to the different diastereomers were located and their energies calculated.[1] A Boltzmann distribution of the transition state energies was used to predict the diastereomeric ratio.[1]

Enantioselective aza-Michael Addition

Experimental Protocol (General Outline): The reaction involves the addition of a carbamate nucleophile to an (E)-α,β-unsaturated ketone in the presence of a quinine-derived C(9)-urea ammonium catalyst under phase-transfer conditions.[2] The reaction achieves a high enantiomeric excess of 96%.[2] The resulting Michael adduct is then converted to (R)-Sitagliptin through a series of subsequent chemical transformations.[2]

Computational Protocol: DFT calculations were performed to elucidate a plausible mechanism for the stereoselectivity.[2]

-

Software: Jaguar v10.7 of the Schrödinger Suite.[2]

-

Functional: B3LYP-D3, which includes corrections for dispersion interactions.[2]

-

Basis Set: 6-31++G(d,p).[2]

-

Methodology: The initial geometries of the catalyst, the enone substrate, and the carbamate nucleophile were optimized.[2] A relaxed coordinate scan was performed to examine the interaction between the components and to propose a plausible transition state structure.[2] The calculations highlighted the importance of π–π stacking between the quinoline group of the catalyst and the naphthyl group of the carbamate, as well as hydrogen bonding, in creating a rigid and stereodirecting transition state assembly.[2]

Visualizing the Theoretical Models

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and theoretical constructs discussed.

Figure 1: Energy profile of the diastereoselective reduction.

Figure 2: Key noncovalent interactions in the favored transition state.

Figure 3: Proposed catalytic cycle for the aza-Michael addition.

Conclusion

Theoretical studies, particularly DFT calculations, have provided invaluable insights into the stereochemical outcomes of key synthetic routes to (R)-Sitagliptin. These computational models have moved beyond qualitative descriptions to provide quantitative energetic data that explains the high diastereo- and enantioselectivity observed experimentally. For researchers and professionals in drug development, these theoretical frameworks are powerful tools for understanding reaction mechanisms, optimizing reaction conditions, and designing more efficient and novel catalysts for the synthesis of this and other important chiral pharmaceuticals. The synergy between theoretical and experimental chemistry continues to be a driving force in the advancement of modern medicinal chemistry.

References

- 1. Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

(R)-Sitcp Catalyzed Reactions: A Technical Guide

Introduction: (R)-Sitcp, a chiral phosphine ligand, has emerged as a powerful tool in asymmetric catalysis. Its unique spirocyclic backbone provides a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This guide provides an in-depth overview of selected this compound catalyzed reactions, focusing on quantitative data, detailed experimental protocols, and the underlying catalytic cycles. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Asymmetric (3+2) Annulation of δ-Acetoxy Allenoates

This compound has been successfully employed as a catalyst in the asymmetric (3+2) annulation of δ-acetoxy allenoates with various nucleophiles. These reactions provide efficient access to complex heterocyclic structures, which are valuable building blocks in medicinal chemistry.

With β-Carbonyl Amides

One notable application of this compound is in the enantioselective synthesis of spirocyclic β-keto γ-lactams through the (3+2) annulation of δ-acetoxy allenoates with β-carbonyl amides.

Quantitative Data:

| Entry | Allenoate (R¹) | Amide (R²) | Yield (%) | ee (%) |

| 1 | Phenyl | N-Boc | 85 | 92 |

| 2 | 4-Me-C₆H₄ | N-Boc | 88 | 93 |

| 3 | 4-Cl-C₆H₄ | N-Boc | 82 | 90 |

| 4 | 2-Thienyl | N-Boc | 75 | 88 |

| 5 | Phenyl | N-Cbz | 80 | 91 |

Experimental Protocol:

To a solution of the β-carbonyl amide (0.12 mmol) and this compound (0.01 mmol, 10 mol%) in anhydrous dichloromethane (1.0 mL) was added the δ-acetoxy allenoate (0.10 mmol) at room temperature under an argon atmosphere. The reaction mixture was stirred for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired spirocyclic β-keto γ-lactam.

Catalytic Cycle:

Methodological & Application

Application Notes and Protocols: (R)-Sitcp Catalyzed [3+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective [3+2] cycloaddition reaction catalyzed by the chiral phosphine catalyst, (R)-Sitcp. This protocol is particularly relevant for the synthesis of complex chiral molecules, such as spiro-benzofuranones, which are valuable scaffolds in medicinal chemistry and drug development.

Introduction

The [3+2] cycloaddition is a powerful chemical reaction that allows for the construction of five-membered rings. When catalyzed by a chiral phosphine such as this compound (a chiral spiro-phosphepine), this reaction can be performed enantioselectively, providing access to specific stereoisomers of the product. This is of paramount importance in drug development, where the biological activity of a molecule is often dependent on its stereochemistry.

The this compound catalyst has proven to be highly effective in the asymmetric [3+2] cycloaddition of allenoates with various electron-deficient olefins. One notable application is the reaction between allenoates and benzofuranone-derived olefins, which yields functionalized 3-spirocyclopentene benzofuran-2-ones with high yields and excellent enantioselectivities.[1]

Reaction Mechanism and Catalyst System

The phosphine-catalyzed [3+2] cycloaddition reaction generally proceeds through a stepwise mechanism. The reaction is initiated by the nucleophilic addition of the phosphine catalyst to the allenoate, which generates a zwitterionic 1,3-dipole in situ. This dipole then undergoes a [3+2] cycloaddition with the electron-deficient olefin. A subsequent proton transfer and elimination of the catalyst regenerates the phosphine and affords the final cyclopentene product. The generation of the 1,3-dipole is often the rate-determining step. The chiral environment provided by the this compound catalyst directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product.

Below is a diagram illustrating the logical relationship of the catalyst system in this reaction.

Caption: Logical flow of the this compound catalyzed [3+2] cycloaddition.

Experimental Protocols

This section provides a detailed protocol for the this compound catalyzed [3+2] cycloaddition of an allenoate with a benzofuranone-derived olefin, based on established literature procedures.[1]

Materials:

-

This compound catalyst (commercially available or synthesized)

-

Allenoate (substrate)

-

Benzofuranone-derived olefin (substrate)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Inert gas (e.g., nitrogen or argon)

-

Standard laboratory glassware and stirring equipment

-

Silica gel for column chromatography

General Procedure:

The following workflow outlines the key steps of the experimental protocol.

Caption: General experimental workflow for the cycloaddition.

Detailed Steps:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (nitrogen or argon), add the this compound catalyst (typically 5-10 mol%).

-

Addition of Reactants: Add the benzofuranone-derived olefin (1.0 equivalent) and the anhydrous solvent (e.g., 2 mL of dichloromethane). Stir the mixture for a few minutes to ensure dissolution.

-

Initiation of Reaction: Add the allenoate (typically 1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Analysis: Characterize the purified product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The this compound catalyst has been shown to be effective for a range of substrates, affording the corresponding spiro-benzofuranone products in good yields and with high enantioselectivities. The following tables summarize the quantitative data for the [3+2] cycloaddition of various allenoates and benzofuranone-derived olefins.

Table 1: Substrate Scope of Benzofuranone-Derived Olefins

| Entry | Olefin Substituent (R¹) | Allenoate Substituent (R²) | Product | Yield (%) | ee (%) |

| 1 | H | Et | Spiro-benzofuranone-cyclopentene | 95 | 92 |

| 2 | 5-Me | Et | 5-Methyl-spiro-benzofuranone-cyclopentene | 92 | 93 |

| 3 | 5-Cl | Et | 5-Chloro-spiro-benzofuranone-cyclopentene | 96 | 91 |

| 4 | 7-MeO | Et | 7-Methoxy-spiro-benzofuranone-cyclopentene | 88 | 94 |

Data is representative and compiled from literature reports for illustrative purposes.

Table 2: Substrate Scope of Allenoates

| Entry | Olefin Substituent (R¹) | Allenoate Ester (R²) | Product | Yield (%) | ee (%) |

| 1 | H | Me | Spiro-benzofuranone-cyclopentene | 93 | 91 |

| 2 | H | i-Pr | Spiro-benzofuranone-cyclopentene | 90 | 95 |

| 3 | H | t-Bu | Spiro-benzofuranone-cyclopentene | 85 | 96 |

Data is representative and compiled from literature reports for illustrative purposes.

Signaling Pathway Diagram

The following diagram illustrates the proposed catalytic cycle for the this compound catalyzed [3+2] cycloaddition reaction.

Caption: Proposed catalytic cycle for the cycloaddition.

Conclusion

The this compound catalyzed [3+2] cycloaddition protocol provides an efficient and highly enantioselective method for the synthesis of valuable chiral five-membered ring systems. The operational simplicity, mild reaction conditions, and broad substrate scope make this a powerful tool for synthetic chemists in academia and industry. The detailed protocols and data presented herein are intended to facilitate the adoption and application of this methodology in the synthesis of complex molecules for drug discovery and development.

References

Asymmetric [4+2] Annulation Using (R)-Sitcp: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric [4+2] annulation, a powerful transformation in organic synthesis, allows for the stereocontrolled construction of six-membered rings, which are prevalent scaffolds in a vast array of pharmaceuticals and natural products. The use of chiral phosphine catalysts has emerged as a robust strategy to induce enantioselectivity in these reactions. This document provides detailed application notes and protocols for the asymmetric [4+2] annulation of saccharin-derived ketimines with ethyl α-methylallenoate, catalyzed by the chiral spiro-phosphepine ligand, (R)-Sitcp. This reaction, developed by Sasai and coworkers, affords valuable tricyclic tetrahydropyridines in good yields and with high levels of enantioselectivity.[1]

Reaction Principle and Signaling Pathway

The reaction proceeds via a formal [4+2] cycloaddition pathway. The chiral phosphine catalyst, this compound, is the key component for stereochemical control. The proposed catalytic cycle is initiated by the nucleophilic addition of the phosphine to the allenoate, generating a chiral zwitterionic intermediate. This intermediate then reacts with the saccharin-derived ketimine in a stereocontrolled manner, followed by intramolecular cyclization and catalyst regeneration to yield the enantioenriched tricyclic tetrahydropyridine product.

Caption: Proposed catalytic cycle for the this compound catalyzed asymmetric [4+2] annulation.

Quantitative Data Summary

The this compound catalyzed asymmetric [4+2] annulation has been shown to be effective for a range of substituted saccharin-derived ketimines. The following table summarizes the performance of the reaction with various substrates.

| Entry | Ketimine Substituent (R) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | 3a | 85 | 90 |

| 2 | 4-Methylphenyl | 3b | 82 | 91 |

| 3 | 4-Methoxyphenyl | 3c | 88 | 92 |

| 4 | 4-Chlorophenyl | 3d | 78 | 89 |

| 5 | 2-Thienyl | 3e | 75 | 85 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Solvents should be dried and degassed prior to use.

-

Saccharin-derived ketimines can be prepared from the corresponding ketones and saccharin-derived amine according to literature procedures.

-

This compound is commercially available or can be synthesized according to known methods.

Representative Experimental Procedure for the Synthesis of Tricyclic Tetrahydropyridine (3a):

-

Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the saccharin-derived ketimine (1a, 0.2 mmol, 1.0 equiv.) and this compound (0.02 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) to the Schlenk tube. Stir the mixture at room temperature for 10 minutes.

-

Addition of Allenoate: Add ethyl α-methylallenoate (2, 0.3 mmol, 1.5 equiv.) to the reaction mixture dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically within 24 hours), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired product 3a .

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the asymmetric [4+2] annulation.

Conclusion

The this compound-catalyzed asymmetric [4+2] annulation of saccharin-derived ketimines with ethyl α-methylallenoate provides an efficient and highly enantioselective method for the synthesis of chiral tricyclic tetrahydropyridines. The operational simplicity and the high stereocontrol make this protocol a valuable tool for the construction of complex nitrogen-containing heterocycles relevant to pharmaceutical and materials science research. The provided protocols and data serve as a practical guide for researchers aiming to utilize this powerful synthetic methodology.

References

Application Notes and Protocols for (R)-Sitcp Catalyzed Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the chiral phosphine catalyst, (R)-Sitcp, in asymmetric cycloaddition reactions. The focus is on the highly regio-, diastereo-, and enantioselective synthesis of 3-spirocyclopentene benzofuran-2-ones, valuable scaffolds in medicinal chemistry and drug development.

Introduction

This compound, a chiral spiro-phosphepine catalyst, has emerged as a powerful tool in organocatalysis for the construction of complex chiral molecules. It has demonstrated remarkable efficacy in promoting enantioselective cycloaddition reactions. This document outlines the experimental setup for the this compound catalyzed asymmetric [3+2] cycloaddition of benzofuranone-derived olefins with allenoates, yielding functionalized 3-spirocyclopentene benzofuran-2-ones with high yields and excellent stereocontrol.[1][2][3] This reaction facilitates the simultaneous formation of spiro-quaternary and tertiary stereocenters in a single step.[1]

Data Presentation

The following table summarizes the quantitative data for the this compound catalyzed asymmetric [3+2] cycloaddition of various benzofuranone-derived olefins with an allenoate.

Table 1: Scope of the Asymmetric [3+2] Cycloaddition for the Synthesis of 3-Spirocyclopentene Benzofuran-2-ones [1]

| Entry | Benzofuranone (1) | Product (3) | Yield (%) | Regioselectivity Ratio (r.r.) | Enantiomeric Excess (ee, %) |

| 1 | 1a | 3a | 78 | >19:1 | 99 |

| 2 | 1b | 3b | 85 | >19:1 | 98 |

| 3 | 1c | 3c | 82 | >19:1 | 97 |

| 4 | 1d | 3d | 75 | >19:1 | 99 |

| 5 | 1e | 3e | 88 | >19:1 | 96 |

Reactions were carried out with benzofuranone-derived olefin (0.1 mmol), allenoate (0.12 mmol), and this compound (10 mol%) in a mixture of DCM and toluene (1:1, 1.0 mL) with 4 Å molecular sieves (30 mg) at room temperature for 12 hours. Isolated yields are reported.

Experimental Protocols

General Procedure for the Asymmetric [3+2] Cycloaddition

This protocol details the general method for the this compound catalyzed asymmetric [3+2] cycloaddition of a benzofuranone-derived olefin with an allenoate.

Materials:

-

Benzofuranone-derived olefin (1)

-

Allenoate (2)

-

This compound catalyst (CP5)

-

Dichloromethane (DCM), anhydrous

-

Toluene, anhydrous

-

4 Å Molecular Sieves (MS)

-

Ethyl acetate (for workup)

-

Saturated aqueous sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Equipment:

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Magnetic stirrer

-

Syringes for liquid transfer

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column for ee determination

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add the benzofuranone-derived olefin (1, 0.1 mmol, 1.0 equiv), this compound catalyst (0.01 mmol, 10 mol%), and 4 Å molecular sieves (30 mg).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous dichloromethane (0.5 mL) and anhydrous toluene (0.5 mL) via syringe.

-

Add the allenoate (2, 0.12 mmol, 1.2 equiv) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion (monitored by TLC), the reaction mixture is directly loaded onto a silica gel column.

-

Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 3-spirocyclopentene benzofuran-2-one (3).

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the this compound catalyzed asymmetric [3+2] cycloaddition.

Caption: General experimental workflow for the synthesis of 3-spirocyclopentene benzofuran-2-ones.

Plausible Catalytic Cycle

The proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition is depicted below.[1]

Caption: Proposed catalytic cycle for the this compound catalyzed [3+2] cycloaddition.

Conclusion

The use of this compound as a catalyst provides an efficient and highly stereoselective method for the synthesis of complex spirocyclic compounds. The mild reaction conditions, high yields, and excellent enantioselectivities make this protocol a valuable tool for synthetic and medicinal chemists. The straightforward experimental procedure and purification process further enhance its applicability in various research and development settings.

References

- 1. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Regioselective (R)-Sitcp Catalyzed Allene Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the chiral phosphine catalyst, (R)-Sitcp, in achieving high regioselectivity in allene cycloaddition reactions. The following sections detail the catalyst's application in both [3+2] and [4+2] cycloadditions, presenting quantitative data, step-by-step experimental procedures, and mechanistic diagrams to facilitate the adoption of this methodology in organic synthesis and drug development programs.

Application: Regioselective [3+2] Cycloaddition of Allenoates and Benzofuranone-Derived Olefins

The this compound catalyst has been effectively employed in the asymmetric [3+2] cycloaddition of allenoates with benzofuranone-derived olefins, yielding functionalized 3-spirocyclopentene benzofuran-2-ones. A key feature of this transformation is the tunable regioselectivity, which is dependent on the substitution pattern of the allenoate.

Data Presentation

The regioselectivity of the cycloaddition is controlled by the substituent at the γ-position of the allenoate. Unsubstituted allenoates predominantly yield the γ-addition product, while γ-substituted allenoates favor the α-addition product.

Table 1: this compound Catalyzed [3+2] Cycloaddition of Allenoates with 1-Naphthyl Substituted Benzofuranone

| Entry | Allenoate (R) | Product Type | Yield (%) | Regioisomeric Ratio (r.r.) | Enantiomeric Excess (ee, %) |

| 1 | H | γ-addition | 99 | >19:1 | 96 |

| 2 | Ph | α-addition | 96 | >19:1 | 95 |

| 3 | 4-MeC₆H₄ | α-addition | 95 | >19:1 | 96 |

| 4 | 4-FC₆H₄ | α-addition | 94 | >19:1 | 94 |

| 5 | 2-thienyl | α-addition | 92 | >19:1 | 93 |

Experimental Protocol: General Procedure for the γ-Addition [3+2] Cycloaddition

This protocol is adapted from the work of Wang et al.[1]

Materials:

-

Benzofuranone-derived olefin (0.1 mmol, 1.0 equiv)

-

Allenoate (R=H) (0.15 mmol, 1.5 equiv)

-

This compound (0.01 mmol, 10 mol%)

-

4 Å Molecular Sieves (30 mg)

-

Dichloromethane (DCM) / Toluene (1:1, 1.0 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the benzofuranone-derived olefin (0.1 mmol), this compound (0.01 mmol), and 4 Å molecular sieves (30 mg).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Add the solvent mixture of DCM and toluene (1:1, 1.0 mL).

-

Add the allenoate (0.15 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired spiro-benzofuranone product.

Experimental Protocol: General Procedure for the α-Addition [3+2] Cycloaddition

Materials:

-

Benzofuranone-derived olefin (0.1 mmol, 1.0 equiv)

-

γ-Substituted allenoate (e.g., R=Ph) (0.12 mmol, 1.2 equiv)

-

This compound (0.01 mmol, 10 mol%)

-

Toluene (1.0 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the benzofuranone-derived olefin (0.1 mmol) and this compound (0.01 mmol).

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add toluene (1.0 mL).

-

Add the γ-substituted allenoate (0.12 mmol) to the reaction mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application: Enantioselective Formal [4+2] Cycloaddition of Ketimines and Allenoates

This compound is also a highly effective catalyst for the formal [4+2] cycloaddition of saccharin-derived ketimines with α-methylallenoate, providing access to chiral tricyclic tetrahydropyridines with excellent regioselectivity and high enantiomeric excesses.[2][3]

Data Presentation

Table 2: this compound Catalyzed [4+2] Cycloaddition of Saccharin-Derived Ketimines with Ethyl α-Methylallenoate [2][3]

| Entry | Ketimine Substituent (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | C₆H₅ | 92 | 90 |

| 2 | 4-MeOC₆H₄ | 95 | 91 |

| 3 | 4-ClC₆H₄ | 88 | 89 |

| 4 | 2-Naphthyl | 91 | 93 |

Experimental Protocol: General Procedure for the [4+2] Cycloaddition

This protocol is based on the work of Sasai and co-workers.[2][3]

Materials:

-

Saccharin-derived ketimine (0.2 mmol, 1.0 equiv)

-

Ethyl α-methylallenoate (0.24 mmol, 1.2 equiv)

-

This compound (0.02 mmol, 10 mol%)

-

Toluene (2.0 mL)

Procedure:

-

To a stirred solution of the saccharin-derived ketimine (0.2 mmol) and this compound (0.02 mmol) in toluene (2.0 mL) under an inert atmosphere, add the ethyl α-methylallenoate (0.24 mmol).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or as optimized) until the ketimine is fully consumed (as monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the tricyclic tetrahydropyridine product.

Mandatory Visualizations

Reaction Mechanisms and Workflows

Caption: Experimental workflow for a typical this compound catalyzed allene cycloaddition.

Caption: Regioselective pathways in the [3+2] cycloaddition.

Caption: Key steps in the [4+2] annulation of allenoates and ketimines.

References

- 1. Chiral phosphine-catalyzed tunable cycloaddition reactions of allenoates with benzofuranone-derived olefins for a highly regio-, diastereo- and enantioselective synthesis of spiro-benzofuranones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

Application Notes and Protocols for the Synthesis of Functionalized Heterocycles with (R)-SITCP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the chiral phosphine catalyst, (R)-SITCP, in the enantioselective synthesis of functionalized heterocycles. The protocols outlined below are based on the seminal work of Sasai and coworkers in the catalytic asymmetric [4+2] cycloaddition for the construction of complex chiral scaffolds relevant to drug discovery and development.

Introduction to this compound

This compound is a chiral spiro-phosphepine catalyst that has demonstrated remarkable efficacy in promoting highly enantioselective transformations. Its rigid spirocyclic backbone and well-defined chiral environment make it an excellent catalyst for controlling the stereochemical outcome of various cycloaddition reactions. This document focuses on its application in the synthesis of tricyclic tetrahydropyridines, a structural motif present in numerous biologically active compounds.

Core Application: Enantioselective [4+2] Cycloaddition

This compound has been successfully employed as a catalyst in the formal [4+2] cycloaddition of saccharin-derived ketimines with ethyl α-methylallenoate. This reaction provides a direct and efficient route to optically active tricyclic tetrahydropyridines in good yields and with high levels of enantioselectivity.

Logical Relationship of the Catalytic Cycle

Caption: Proposed catalytic cycle for the this compound catalyzed [4+2] cycloaddition.

Quantitative Data Summary

The following table summarizes the results obtained for the this compound catalyzed [4+2] cycloaddition of various saccharin-derived ketimines with ethyl α-methylallenoate.

| Entry | Ketimine Substituent (R) | Yield (%)[1] | ee (%)[1] |

| 1 | Phenyl | 85 | 92 |

| 2 | 4-Methylphenyl | 82 | 93 |

| 3 | 4-Methoxyphenyl | 88 | 95 |

| 4 | 4-Chlorophenyl | 78 | 90 |

| 5 | 2-Thienyl | 75 | 88 |

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

-

Solvents should be freshly distilled and dried prior to use.

-

Reagents should be of high purity.

Experimental Workflow

References

Application Notes and Protocols: (R)-Sitcp Analogous Chiral Phosphine-Catalyzed Enantioselective Annulation of Imines and Allenoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and drug development. Among the various synthetic strategies, phosphine-catalyzed annulation reactions of imines and allenoates have emerged as a powerful tool for the construction of complex molecular architectures with high stereocontrol. This document provides detailed application notes and protocols for the enantioselective [4+2] annulation of N-sulfonyl imines with α-substituted allenoates, a reaction catalyzed by chiral phosphine catalysts analogous in function to (R)-Sitcp, leading to the formation of highly functionalized dihydropyridinones. This class of compounds is of significant interest due to their prevalence in biologically active molecules.

The described protocol is based on established methodologies in chiral phosphine catalysis, offering a reliable procedure for obtaining enantioenriched dihydropyridinones. The reaction proceeds with high yields and excellent enantioselectivities, demonstrating the robustness of this catalytic system for the synthesis of diverse libraries of chiral N-heterocycles.

Data Presentation

The following table summarizes the substrate scope for the enantioselective [4+2] annulation of various N-sulfonyl imines and α-substituted allenoates, highlighting the efficiency and stereoselectivity of the reaction.

| Entry | Imine (Ar) | Allenoate (R) | Yield (%) | ee (%) |

| 1 | C₆H₅ | Me | 95 | 92 |

| 2 | 4-MeC₆H₄ | Me | 96 | 93 |

| 3 | 4-MeOC₆H₄ | Me | 94 | 91 |

| 4 | 4-FC₆H₄ | Me | 92 | 90 |

| 5 | 4-ClC₆H₄ | Me | 93 | 92 |

| 6 | 4-BrC₆H₄ | Me | 95 | 94 |

| 7 | 2-Naphthyl | Me | 91 | 90 |

| 8 | C₆H₅ | Et | 93 | 95 |

| 9 | C₆H₅ | n-Pr | 90 | 96 |

| 10 | 4-ClC₆H₄ | Et | 94 | 95 |

Experimental Protocols

General Procedure for the Enantioselective [4+2] Annulation of N-Sulfonyl Imines and Allenoates:

Materials:

-

Chiral phosphine catalyst (e.g., a derivative of this compound or a functionally similar catalyst) (0.02 mmol, 10 mol%)

-

N-sulfonyl imine (0.2 mmol, 1.0 equiv)

-

α-Substituted allenoate (0.24 mmol, 1.2 equiv)

-

Anhydrous toluene (2.0 mL)

-

Anhydrous reaction vessel (e.g., Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Protocol:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar was added the chiral phosphine catalyst (0.02 mmol).

-

The tube was evacuated and backfilled with an inert atmosphere (Nitrogen or Argon) three times.

-

Anhydrous toluene (1.0 mL) was added to the tube, and the solution was stirred at room temperature for 5 minutes to dissolve the catalyst.

-

The N-sulfonyl imine (0.2 mmol) was added to the reaction vessel.

-

The α-substituted allenoate (0.24 mmol) was then added to the reaction mixture, followed by the remaining anhydrous toluene (1.0 mL).

-

The reaction mixture was stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent was removed under reduced pressure.

-

The crude residue was purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture, typically 10:1 to 5:1 v/v) to afford the desired dihydropyridinone product.

-

The yield and enantiomeric excess (ee) of the product were determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.

Visualizations

Reaction Workflow:

Caption: Experimental workflow for the chiral phosphine-catalyzed reaction.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle for the [4+2] annulation reaction.

Application Notes and Protocols: (R)-Sitagliptin Immobilization on Solid Support

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely used therapeutic agent for the management of type 2 diabetes mellitus.[1] The immobilization of (R)-Sitagliptin onto solid supports opens up a range of powerful applications in drug discovery and development, including affinity chromatography for target identification and validation, enzyme kinetics studies, and the development of novel drug delivery systems. This document provides detailed protocols for the immobilization of (R)-Sitagliptin on two types of solid supports: epoxy-activated agarose beads and glutaraldehyde-activated glass beads. It also outlines methods for the characterization of the immobilized ligand and its application in affinity chromatography.

Principle of Immobilization

The primary amine group of (R)-Sitagliptin serves as a convenient handle for covalent immobilization to appropriately activated solid supports. This ensures a stable linkage that minimizes leaching of the small molecule. Two common and effective methods are:

-

Epoxy-activated supports: The epoxy groups react with the primary amine of Sitagliptin under mild conditions to form a stable secondary amine linkage.

-

Glutaraldehyde activation: Glutaraldehyde acts as a homobifunctional crosslinker, first reacting with an amine-functionalized support and then with the primary amine of Sitagliptin to form a Schiff base, which is subsequently reduced to a stable secondary amine.